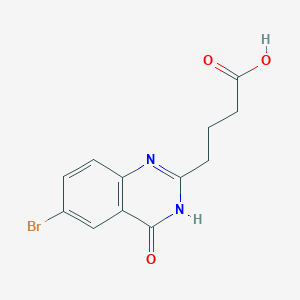

![molecular formula C8H9NO B6142263 N-[(2-methylphenyl)methylidene]hydroxylamine CAS No. 14683-79-5](/img/structure/B6142263.png)

N-[(2-methylphenyl)methylidene]hydroxylamine

Overview

Description

“N-[(2-methylphenyl)methylidene]hydroxylamine” is a chemical compound with the CAS Number: 14683-79-5 . It has a molecular weight of 135.17 . The IUPAC name for this compound is 2-methylbenzaldehyde oxime .

Molecular Structure Analysis

The InChI code for “N-[(2-methylphenyl)methylidene]hydroxylamine” is 1S/C8H9NO/c1-7-4-2-3-5-8(7)6-9-10/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“N-[(2-methylphenyl)methylidene]hydroxylamine” is a powder at room temperature . It has a melting point of 48-49 degrees Celsius .Scientific Research Applications

Coordination Chemistry

2-Methylbenzaldehyde oxime serves as a ligand in coordination chemistry, forming complexes with metals. These complexes are studied for their magnetic properties and potential use in materials science. The oxime acts as a multidentate ligand, coordinating with metal ions to form stable complexes with interesting structural and magnetic properties .

Materials Science

In materials science, Schiff-base oxime ligands derived from 2-Methylbenzaldehyde oxime are used to develop binuclear metal complexes. These complexes have potential applications in creating new materials with specific magnetic and structural characteristics, which could be useful in data storage devices and other technologies .

Environmental Chemistry

Oximes, including 2-Methylbenzaldehyde oxime, are utilized in green chemistry for the oximation of organic carbonyl compounds. This process is performed under microwave irradiation using water or water-ethanol mixtures as eco-friendly solvents, leading to high selectivity and excellent yields .

Medicine

In the medical field, oximes are known for their role as antidotes against nerve agents by reactivating the enzyme acetylcholinesterase. While 2-Methylbenzaldehyde oxime itself may not be used directly as a drug, the study of oximes in general contributes to the development of treatments for organophosphate poisoning .

Biomimetic Systems

Schiff-base metal complexes involving oximes are explored for their applications in biomimetic systems. These complexes can mimic biological systems and have potential uses in catalytic processes that are inspired by natural enzymes .

Catalytic Systems

Oximes, including those derived from 2-Methylbenzaldehyde, are important in catalysis. They can facilitate the formation of hydrazones and oximes from carbonyl compounds, which is a key step in various synthetic pathways. This process is enhanced by catalytic amine buffers, which can significantly speed up the reaction .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

2-Methylbenzaldehyde oxime, also known as N-[(2-methylphenyl)methylidene]hydroxylamine, is an organic compound that primarily targets aldehydes and ketones . The compound acts as a nucleophile, reacting with these targets to form oximes .

Mode of Action

The mode of action of 2-Methylbenzaldehyde oxime involves a reaction with aldehydes and ketones to form oximes . In this reaction, the nitrogen in the oxime acts as a nucleophile, reacting with the partially positive carbon in the aldehyde or ketone . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of an oxime ether moiety is one way to combine different structural elements into one molecule . This gives the possibility of composing compounds that exhibit various biological activity .

Pharmacokinetics

Oximes in general are known to have diverse biological and pharmacological applications . They are renowned for their widespread applications as organophosphate (OP) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .

Result of Action

The result of the action of 2-Methylbenzaldehyde oxime is the formation of oximes from aldehydes and ketones . This reaction is essentially irreversible, leading to the dehydration of the adduct . The formation of oximes can have various biological implications, depending on the specific aldehyde or ketone involved .

Action Environment

The action of 2-Methylbenzaldehyde oxime can be influenced by various environmental factors. For instance, the presence of a base can facilitate the reaction of the compound with aldehydes and ketones to form oximes . Additionally, the reaction can be influenced by the temperature and the solvent used .

properties

IUPAC Name |

(NE)-N-[(2-methylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7-4-2-3-5-8(7)6-9-10/h2-6,10H,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLLNMVPNCXCIM-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299613 | |

| Record name | [C(E)]-2-Methylbenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbenzaldehyde oxime | |

CAS RN |

24652-62-8 | |

| Record name | [C(E)]-2-Methylbenzaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24652-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [C(E)]-2-Methylbenzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6142204.png)

![6-benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol](/img/structure/B6142221.png)

![4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B6142236.png)

![(2S)-3-methyl-2-[(pyrrolidine-1-carbonyl)amino]pentanoic acid](/img/structure/B6142247.png)

![methyl 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-11-carboxylate](/img/structure/B6142257.png)